molecular formula C11H12N2O6 B173423 3-Nitro-N-acetyl-L-tyrosine CAS No. 13948-21-5

3-Nitro-N-acetyl-L-tyrosine

Cat. No. B173423
CAS RN: 13948-21-5
M. Wt: 268.22 g/mol
InChI Key: MYWCKMXQJXDPQZ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-N-acetyl-L-tyrosine is a derivative of L-tyrosine . It is an oxidant and cytotoxic agent . It serves as a biological marker of proteins modified by nitrogen-free radical species in systemic autoimmunogenic conditions . It is also used as an indicator of the formation of peroxynitrite by NO-dependent oxidative damage .


Molecular Structure Analysis

3-Nitro-N-acetyl-L-tyrosine contains a total of 31 bonds; 19 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 nitro group .

Scientific Research Applications

Indicator of Cell Damage and Inflammation

3-Nitro-N-acetyl-L-tyrosine, also known as Nitrotyrosine, is identified as an indicator or marker of cell damage and inflammation . It is formed in the presence of the active metabolite NO (Nitric Oxide). In many disease states, oxidative stress increases the production of superoxide (O2−) and NO forming peroxynitrite (ONOO−), a destructive free radical oxidant .

Marker of Nitrosative Stress

Nitrotyrosine is considered a marker of NO-dependent, reactive nitrogen species-induced nitrative stress . It is detected in large number of pathological conditions and is considered a marker of NO-dependent, reactive nitrogen species-induced nitrative stress .

Detection in Biological Fluids

Nitrotyrosine is detected in biological fluids such as plasma, lung aspirants-BALF (Broncho alveolar lining fluid) and urine . Increased level of nitrotyrosine is detected in rheumatoid arthritis, septic shock and coeliac disease .

Role in Pathogenesis of Diseases

Peroxynitrite and/or nitrative stress may participate in the pathogenesis of diseases such as diabetes . Nitrotyrosine levels have been linked to cerebral ischemia and edema .

Potential Inflammation, Oxidative Stress, and Cancer Biomarker

Free 3-Nitro-L-tyrosine (3-NT), along with 3-Chloro-L-tyrosine (3-CT), and 3-Bromo-L-tyrosine (3-BT) in biological samples are potential inflammation, oxidative stress, and cancer biomarkers . They are analytically challenging to quantify with satisfactory specificity and sensitivity .

Safety and Hazards

N-Acetyl-L-tyrosine, a related compound, is considered hazardous. It can cause serious eye damage. Protective measures include wearing protective gloves, clothing, eye protection, and face protection .

Mechanism of Action

Target of Action

3-Nitro-N-acetyl-L-tyrosine is a derivative of tyrosine, a product of tyrosine nitration mediated by reactive nitrogen species such as peroxynitrite anion and nitrogen dioxide . It is identified as an indicator or marker of cell damage, inflammation, and nitric oxide (NO) production . The primary targets of 3-Nitro-N-acetyl-L-tyrosine are proteins with tyrosine residues, which can be nitrated by the compound .

Mode of Action

The compound interacts with its targets by nitrating tyrosine residues in proteins . This nitration is mediated by reactive nitrogen species such as peroxynitrite anion and nitrogen dioxide . The nitration of tyrosine residues can lead to alterations in protein function and signaling pathways .

Biochemical Pathways

The nitration of tyrosine residues affects various biochemical pathways. In many disease states, oxidative stress increases the production of superoxide and NO, forming peroxynitrite, a destructive free radical oxidant . The production of peroxynitrite is capable of oxidizing several lipoproteins and nitrating tyrosine residues in many proteins . This process is considered a marker of NO-dependent, reactive nitrogen species-induced nitrative stress .

Pharmacokinetics

Information on the pharmacokinetics of 3-Nitro-N-acetyl-L-tyrosine is limited. It is known that free nitrotyrosine undergoes metabolism to form 3-nitro-4-hydroxyphenylacetic acid (nhpa), which is excreted in the urine .

Result of Action

The nitration of tyrosine residues by 3-Nitro-N-acetyl-L-tyrosine can lead to alterations in protein function and signaling pathways . This can result in cell damage and inflammation, as nitrotyrosine is a marker of these conditions . Increased levels of nitrotyrosine have been detected in various pathological conditions such as rheumatoid arthritis, septic shock, and coeliac disease .

Action Environment

The action of 3-Nitro-N-acetyl-L-tyrosine can be influenced by various environmental factors. For instance, oxidative stress conditions, which increase the production of superoxide and NO, can enhance the nitration of tyrosine residues . Furthermore, the presence of other reactive nitrogen species in the environment can also affect the compound’s action .

properties

IUPAC Name

(2S)-2-acetamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O6/c1-6(14)12-8(11(16)17)4-7-2-3-10(15)9(5-7)13(18)19/h2-3,5,8,15H,4H2,1H3,(H,12,14)(H,16,17)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWCKMXQJXDPQZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60632482
Record name N-Acetyl-3-nitro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-N-acetyl-L-tyrosine

CAS RN

13948-21-5
Record name N-Acetyl-3-nitro-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13948-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-3-nitro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Tyrosine, N-acetyl-3-nitro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitro-N-acetyl-L-tyrosine
Reactant of Route 2
Reactant of Route 2
3-Nitro-N-acetyl-L-tyrosine
Reactant of Route 3
Reactant of Route 3
3-Nitro-N-acetyl-L-tyrosine
Reactant of Route 4
3-Nitro-N-acetyl-L-tyrosine
Reactant of Route 5
Reactant of Route 5
3-Nitro-N-acetyl-L-tyrosine
Reactant of Route 6
Reactant of Route 6
3-Nitro-N-acetyl-L-tyrosine

Q & A

Q1: What is the significance of observing (15)N CIDNP during the formation of 3-nitro-N-acetyl-L-tyrosine?

A1: The observation of (15)N Chemically Induced Dynamic Nuclear Polarization (CIDNP) during the reaction of N-acetyl-L-tyrosine with the nitrating system (15)NO(-)(2)/H(2)O(2)/HRP provides crucial evidence for the involvement of radical pairs in the reaction mechanism. [] The emission observed in the (15)N NMR signals of both 3-nitro-N-acetyl-L-tyrosine and its 1-nitrocyclohexa-2,5-dien-4-one derivative confirms that these products are formed through the recombination of (15)NO()(2) radicals and N-acetyl-L-tyrosinyl radicals (Tyrac()). [] This insight is key to understanding the process of tyrosine nitration, a post-translational modification with significant biological implications.

Q2: How does the study differentiate between the potential involvement of peroxynitrite and (15)NO(*)(2) radicals in the nitration mechanism?

A2: The study cleverly employs the presence or absence of (15)N CIDNP signals to differentiate between the involvement of peroxynitrite and (15)NO()(2) radicals. The absence of (15)N CIDNP in (15)NO(-)(3) when N-acetyl-L-tyrosine is absent suggests that peroxynitrite is not formed as an intermediate during the reaction. [] This conclusion is further supported by the lack of a (15)N NMR signal for peroxynitrate after the reaction. [] These findings strongly indicate that (15)NO()(2) radicals are the primary reactive nitrogen species directly responsible for the nitration of N-acetyl-L-tyrosine in this specific system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.